4-amino-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-Amino-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H20N2O2S) and molecular weight (256.37) .Scientific Research Applications
Synthesis of Cyclic Compounds
Aminobenzenesulfonamide derivatives, including 4-amino-N,N-dipropylbenzenesulfonamide, play a crucial role in the synthesis of novel cyclic compounds. Research conducted by Kyosuke Kaneda (2020) highlights the development of unique polyheterocyclic compounds using sequential Nicholas and Pauson-Khand reactions. These compounds are essential for the discovery of new functional molecules and pharmaceuticals, showcasing the versatility of aminobenzenesulfonamide derivatives in organic syntheses and pharmaceutical industry applications Kaneda, 2020.
Medicinal Chemistry and Drug Development
Aminobenzenesulfonamide derivatives have been extensively studied for their broad bioactive spectrum. The review by He Shichao et al. (2016) discusses the chemical structural modifications of classical antibacterial aminobenzenesulfonamide and its derivatives, demonstrating wide medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and more. This research underscores the significant development value of sulfonamide derivatives in medicinal chemistry Shichao et al., 2016.
Environmental Applications and Advanced Oxidation Processes
In the context of environmental science, the degradation of contaminants using advanced oxidation processes (AOPs) is a critical area of research. Mohammad Qutob et al. (2022) review the state-of-the-art studies on AOPs for treating acetaminophen (ACT) from aqueous media, revealing insights into degradation kinetics, mechanisms, and by-products. This research contributes to the understanding of AOPs' efficiency in degrading recalcitrant compounds and improving water treatment technologies Qutob et al., 2022.
Enzymatic Inhibition for Therapeutic Purposes
The role of dipeptidyl peptidase 4 (DPP-4) inhibitors, which can be derived from sulfonamide compounds, in the treatment of type 2 diabetes mellitus is another significant application. Research by Roberto Costante et al. (2015) reviews patents related to DPP-4 inhibitors from 2012 to 2014, highlighting the development of heterocyclic scaffolds and non-peptidomimetic structures. This illustrates the ongoing research efforts to develop effective therapies for diabetes, leveraging the biochemical properties of sulfonamide derivatives Costante et al., 2015.
Safety and Hazards
properties
IUPAC Name |
4-amino-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGJIKAEBFXGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366870 |
Source
|
Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21646-92-4 |
Source
|
Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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